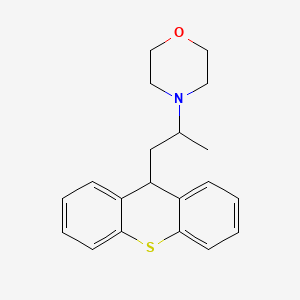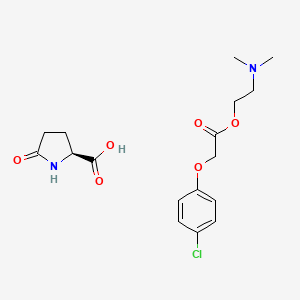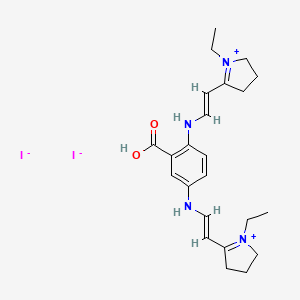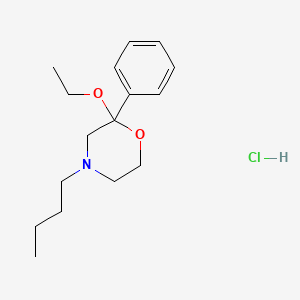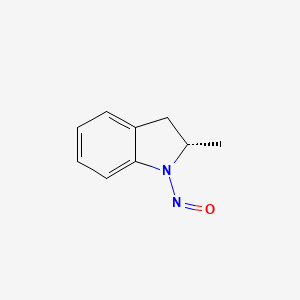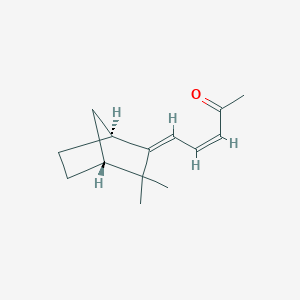
Naamidine G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naamidine G is a marine-derived alkaloid isolated from sponges of the Leucettidae family. This compound belongs to the 2-aminoimidazole class of alkaloids, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naamidine G involves a position-specific halogen-metal exchange of polyhaloimidazoles to introduce benzyl-substituted sidechains. Another method involves a position-selective metalation-benzylation sequence with a 4,5-diiodoimidazole derivative .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale synthesis. The scalability of these methods would depend on optimizing reaction conditions and ensuring the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Naamidine G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly involving the imidazole ring, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Tosyl Azide: Employed in trapping the lithiated intermediate.
Catalytic Hydrogenation: Used to convert intermediates to the final product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 14-methoxythis compound, which have been synthesized using similar methods .
Applications De Recherche Scientifique
Naamidine G has shown promise in several scientific research applications:
Chemistry: As a scaffold for the synthesis of novel compounds with potential biological activities.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Mécanisme D'action
The mechanism of action of naamidine G involves its interaction with molecular targets such as extracellular signal-regulated kinases (ERK1 and ERK2). This compound has been shown to intensify the phosphotransferase activity of these kinases, leading to cell cycle arrest in the G1 phase . This mechanism highlights its potential as a chemotherapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naamine D: Another 2-aminoimidazole alkaloid with similar biological activities.
14-Methoxynaamidine G: A derivative of this compound with additional methoxy groups.
Calcaridine A: A more complex member of the Leucetta-derived alkaloids.
Uniqueness of this compound
This compound stands out due to its specific structural features and its potent biological activities.
Propriétés
Numéro CAS |
171784-01-3 |
|---|---|
Formule moléculaire |
C24H25N5O4 |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
5-[4,5-bis[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C24H25N5O4/c1-28-20(14-16-7-11-18(33-4)12-8-16)19(13-15-5-9-17(32-3)10-6-15)25-23(28)26-21-22(30)29(2)24(31)27-21/h5-12H,13-14H2,1-4H3,(H,25,26,27,31) |
Clé InChI |
ODJQUXDOPVQPQZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


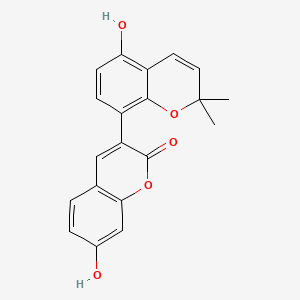
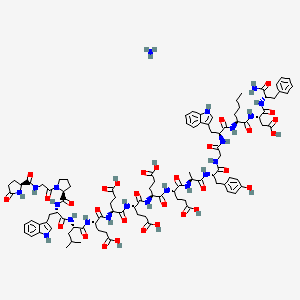

![potassium;3-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B12712104.png)
